三乙基硼氢化钠

描述

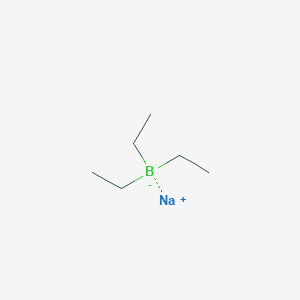

Sodium triethylborohydride is an organoboron compound with the chemical formula NaBH(C₂H₅)₃. It is a colorless, pyrophoric solid that is commercially available in toluene solution. This compound is widely used in organic synthesis, particularly for the reductive activation of homogeneous catalysts, converting metal halides to hydrides .

科学研究应用

乙烯基芳烃的硅烷化

三乙基硼氢化钠在使用氢化硅氧烷对乙烯基芳烃进行硅烷化方面得到研究。 该过程很重要,因为它提供了一种无过渡金属催化剂的选择,用于合成硅烷化产物,用更安全的硅烷替代物替代易燃气态试剂 .

酮的氢化

该化合物用作酮氢化的反应物,该反应由铁钳形配合物催化。 所得反应导致醇的制备,展示了该化合物在促进有机合成中重要转化方面的效用 .

碱金属硼单氢化物配合物的制备

三乙基硼氢化钠用于制备碱金属硼单氢化物配合物。 这些配合物在材料科学和催化等各个领域具有潜在的应用 .

配位取代反应

该化合物参与配位取代反应。 这些反应是配位化学领域的基础,对于合成新的金属配合物至关重要 .

配体交换反应

三乙基硼氢化钠在配体交换反应中发挥作用。 这些反应对于改变配位化合物的性质至关重要,这可能导致开发具有所需特征的新材料 .

选择性马氏加氢硅烷化

它用于催化选择性马氏加氢硅烷化。 该应用特别值得注意,因为它解释了催化体系的区域选择性和对各种氢化硅烷的活性 .

硅烷化产物的合成

该化合物应用于硅烷化产物的合成,其中它充当简单的无过渡金属催化剂。 这是它在创建比传统硅烷化方法更方便、更安全的替代品方面的应用示例 .

加氢元素化反应

研究人员一直对加氢元素化反应,如氢化硼化和氢化硅烷化感兴趣。 三乙基硼氢化钠以其在这些反应中作为催化剂的作用而著称,有助于开发仅包含地球丰度元素的新型催化剂 .

作用机制

Target of Action

Sodium triethylborohydride (NaBH(C2H5)3) is an organoboron compound . It primarily targets metal halides , converting them into hydrides . This conversion is a crucial step in the reductive activation of homogeneous catalysts .

Mode of Action

The compound interacts with its targets through a process known as hydrosilylation . In this process, sodium triethylborohydride catalyzes the silylation of C(sp)–H bonds . The reaction of aromatic and aliphatic alkynes with aromatic hydrosilanes and hydrosiloxanes proceeds in a highly selective manner to afford dehydrocoupling products .

Biochemical Pathways

The primary biochemical pathway affected by sodium triethylborohydride is the hydrosilylation pathway . This pathway involves the addition of silicon-hydrogen bonds to unsaturated bonds, particularly carbon-carbon double bonds . The downstream effects of this pathway include the formation of various organosilicon compounds, which have numerous applications in organic synthesis .

Result of Action

The primary result of sodium triethylborohydride’s action is the conversion of metal halides to hydrides . This conversion is a key step in the reductive activation of homogeneous catalysts . Additionally, it catalyzes the silylation of C(sp)–H bonds, leading to the formation of dehydrocoupling products .

Action Environment

Sodium triethylborohydride is a pyrophoric solid, meaning it can ignite spontaneously in air . Therefore, it must be handled and stored under an inert atmosphere to prevent unwanted reactions . , which can influence its reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions: Sodium triethylborohydride is typically prepared by treating a hot toluene slurry of sodium hydride with triethylborane. The reaction is carried out under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen .

Industrial Production Methods: In industrial settings, sodium triethylborohydride is produced by reacting triethylborane with sodium hydride in a controlled environment. The process involves maintaining specific temperature and pressure conditions to ensure the purity and yield of the product .

化学反应分析

Types of Reactions: Sodium triethylborohydride primarily undergoes reduction reactions. It is a strong reducing agent capable of reducing various functional groups such as ketones, aldehydes, and acid chlorides to their corresponding alcohols or amines .

Common Reagents and Conditions:

Reduction of Ketones and Aldehydes: Sodium triethylborohydride is used in the presence of an iron pincer complex to catalyze the hydrogenation of ketones and aldehydes.

Hydrosilylation of Alkenes: This compound catalyzes the hydrosilylation of alkenes, particularly styrenes, vinylsilanes, and allyl glycidyl ether, with aromatic hydrosilanes.

Major Products:

Alcohols and Amines: From the reduction of ketones, aldehydes, and acid chlorides.

Dehydrocoupling Products: From the hydrosilylation of alkenes.

生物活性

Sodium triethylborohydride (NaHBEt₃) is an organoboron compound widely recognized for its utility as a reducing agent and catalyst in organic synthesis. With the formula NaBH(C₂H₅)₃, it is a colorless, pyrophoric solid that is typically supplied in toluene solution. This compound has garnered attention for its biological activity and potential applications in various chemical transformations, particularly in catalyzing reactions involving organosilicon compounds.

Reductive Activation of Catalysts

Sodium triethylborohydride is primarily used for the reductive activation of homogeneous catalysts, converting metal halides into hydrides. This transformation is crucial in enhancing the reactivity of transition metal complexes, thereby facilitating various catalytic processes. The ability of NaHBEt₃ to generate active transition-metal catalysts in situ has been demonstrated in numerous studies, showcasing its versatility in organic synthesis .

Catalytic Applications

- Hydrosilylation Reactions : Sodium triethylborohydride has been reported as an effective catalyst for hydrosilylation reactions, particularly in the dehydrogenative silylation of terminal alkynes. The compound selectively catalyzes the reaction between terminal alkynes and hydrosilanes, leading to the formation of silyl ethers without significant side reactions .

- Hydroboration of Alkynes : In a notable study, NaHBEt₃ was found to catalyze the hydroboration of both aromatic and aliphatic terminal alkynes with pinacolborane, yielding (E)-vinylboronate esters with high regioselectivity and conversion rates . The reaction conditions were optimized to achieve complete conversion within a short time frame at elevated temperatures.

Mechanistic Insights

The mechanism of action for sodium triethylborohydride involves several key steps:

- Formation of Boryl-Intermediates : The initial step typically involves the formation of boryl-intermediates through coordination with alkynes.

- Regioselective Hydroboration : Following this, regioselective hydroboration occurs, leading to the formation of desired products while minimizing by-product formation .

- Catalyst Regeneration : Studies have indicated that NaHBEt₃ can regenerate itself under certain conditions, enhancing its efficiency as a catalyst over multiple cycles .

Study 1: Dehydrogenative Silylation

A research study highlighted the use of sodium triethylborohydride in catalyzing dehydrogenative silylation reactions involving terminal alkynes. The results demonstrated high selectivity and efficiency, with no competitive hydrosilylation observed. The study concluded that NaHBEt₃ provides a robust catalytic pathway for C(sp)–H bond activation .

Study 2: Hydroboration Efficiency

In another investigation focusing on hydroboration reactions, sodium triethylborohydride was employed to optimize conditions for converting terminal alkynes into vinylboronate esters. The findings indicated that varying catalyst loading and temperature significantly influenced conversion rates and selectivity. For instance, a 10 mol% loading at 80 °C resulted in over 99% selectivity towards the desired product within one hour .

Summary Table of Key Findings

属性

InChI |

InChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYGKELSBAWRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC)(CC)CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043441 | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17979-81-6 | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017979816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sodium Triethylborohydride (NaEt3BH) and what makes it useful in organic synthesis?

A1: Sodium triethylborohydride (NaEt3BH) is a powerful and selective reducing agent widely employed in organic synthesis. Unlike its less potent counterpart, sodium borohydride (NaBH4), NaEt3BH exhibits enhanced reactivity towards a broader range of functional groups due to the presence of the electron-donating ethyl groups, making it particularly effective in reducing sterically hindered substrates.

Q2: What is the mechanism of action of NaEt3BH as a reducing agent?

A2: NaEt3BH acts as a hydride (H-) donor. The electron-rich borohydride anion readily attacks electron-deficient centers in organic molecules, such as carbonyls, imines, or alkynes, transferring a hydride ion and leading to the reduction of the substrate.

Q3: What are some common applications of NaEt3BH in organic synthesis?

A3: NaEt3BH is widely used for:

- Reduction of various functional groups: It effectively reduces aldehydes and ketones to alcohols, carboxylic acids to aldehydes or alcohols depending on reaction conditions, esters to alcohols, and imines to amines. [, , ]

- Hydroboration of alkynes: It catalyzes the hydroboration of terminal alkynes to yield vinylboronate esters, valuable intermediates in organic synthesis. []

- Dehydrogenative silylation: It catalyzes the dehydrogenative silylation of terminal alkynes with hydrosilanes and hydrosiloxanes. []

- Catalyst generation: NaEt3BH is frequently employed as a reducing agent to generate active catalysts in situ from transition metal complexes. [, , , ]

- Cleavage of specific bonds: It can selectively cleave C-O bonds in amides for controlled reduction to secondary or tertiary amines. []

Q4: Can you provide specific examples of reactions where NaEt3BH exhibits unique reactivity?

A4:

- Unexpected catalytic activity in hydrosilylation: NaEt3BH surprisingly displays catalytic activity in the hydrosilylation of specific alkenes, notably styrenes, vinylsilanes, and allyl glycidyl ether, selectively producing the Markovnikov product. This catalytic behavior challenges previous notions that considered it solely as a stoichiometric reducing agent in hydrosilylation reactions. []

- Catalyst in double hydroboration of nitriles: NaEt3BH effectively catalyzes the double hydroboration of nitriles at room temperature without the need for a solvent or transition metal catalyst, yielding diborylated amines in high yields. []

- Controlled reduction of unactivated amides: NaEt3BH enables the controlled reduction of unactivated amides to either secondary or tertiary amines by carefully selecting the appropriate hydrosilane and solvent, showcasing its versatility in manipulating challenging functional groups. []

Q5: Are there any limitations associated with the use of NaEt3BH?

A5: While highly versatile, NaEt3BH has some limitations:

Q6: How does the structure of NaEt3BH relate to its reactivity?

A6: The presence of three ethyl groups (Et) significantly influences the reactivity of NaEt3BH compared to NaBH4. These ethyl groups are electron-donating, increasing the electron density on the boron atom and making the B-H bond more hydridic (prone to donate hydride). This enhanced hydridicity makes NaEt3BH a stronger reducing agent capable of reacting with a wider range of functional groups.

Q7: Has computational chemistry been used to study NaEt3BH?

A7: Yes, computational studies, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of reactions involving NaEt3BH. For instance, in a study focusing on the formal silylation of vinyl arenes by hydrodisiloxanes in the presence of NaEt3BH, DFT calculations provided valuable insights into the reaction pathway, including the identification of key intermediates and transition states, confirming experimental observations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。